molecular formula C8H18OP+ B1598867 Di-tert-Butylphosphine oxide CAS No. 684-19-5

Di-tert-Butylphosphine oxide

Cat. No. B1598867
CAS RN: 684-19-5
M. Wt: 161.2 g/mol
InChI Key: QQSIRURWBGEHFS-UHFFFAOYSA-N
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Description

Di-tert-butylphosphine oxide is a chemical compound with the empirical formula C8H19OP . It has a molecular weight of 162.21 . It is a solid in form and is used in various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Synthesis Analysis

The synthesis of Di-tert-butylphosphine oxide can be achieved by air oxidation of di-tert-butylphosphine . The yield of this reaction is approximately 20% .


Molecular Structure Analysis

The molecular structure of Di-tert-butylphosphine oxide is represented by the SMILES string CC(C)(C)PHC(C)(C)C . The InChI key for this compound is RYLNFGJYRKJXQE-UHFFFAOYSA-N .


Chemical Reactions Analysis

Di-tert-butylphosphine oxide can be used in the synthesis of a variety of ligands, such as Q-Phos, for C-N, C-O, and C-C bond-forming cross-coupling reactions .


Physical And Chemical Properties Analysis

Di-tert-butylphosphine oxide is a solid in form . It has a melting point of 74-82 °C . The density of a related compound, Di-t-butylphosphine (50% in Toluene), is 0.79 .

Scientific Research Applications

Use in Organic Synthesis

Di-tert-butylphosphine oxide is used as a ligand in various organic synthesis reactions . It is suitable for Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions .

Use in Radiopharmacy and Chemistry

Di-tert-butylphosphine oxide has been used in the field of radiopharmacy and chemistry . Specifically, it has been used in a novel approach through a Cu-mediated direct 18F-dehydrofluorination of phosphine oxides . This method leverages the straightforward separation of the 18F-labeled product from the phosphine oxide precursors, aiming to primarily increase molar activity . The method demonstrates tolerance up to 20% solvent water content, which enables the practical radiosynthesis of 18F-labeled water-soluble molecules under non-drying conditions .

Preparation of Tertiary Phosphines

Di-tert-butylphosphine oxide can be used in the synthesis of tertiary phosphines . Tertiary phosphines are a class of organophosphorus compounds that have found wide applications in various fields, including transition metal catalysis and organocatalysis . The synthesis of new phosphines of various structures and the tuning of their properties are driven by the use of a wide range of tervalent phosphorus ligands .

Synthesis of Variety of Ligands

Di-tert-butylphosphine oxide can be used in the synthesis of a variety of ligands, such as Q-Phos . These ligands are used for C-N, C-O, and C-C bond-forming cross-coupling reactions . This application is particularly important in the field of organic synthesis, where cross-coupling reactions are widely used to form carbon-carbon and carbon-heteroatom bonds .

Hydrophenoxylation of Unactivated Internal Alkynes

Di-tert-butylphosphine oxide can be used in the hydrophenoxylation of unactivated internal alkynes . This process involves the addition of a phenol group to an alkyne to form a phenol ether. This reaction is particularly useful in the synthesis of complex organic molecules .

Microwave-Mediated Suzuki-Miyaura Cross-Coupling of Benzylic Bromides

Di-tert-butylphosphine oxide can be used in the microwave-mediated Suzuki-Miyaura cross-coupling of benzylic bromides . This reaction is a type of palladium-catalyzed cross-coupling reaction that is used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and organic materials .

Pharmaceutical Synthesis of Novel Imidazo[1,2-a]pyridines

Di-tert-butylphosphine oxide can be used in the pharmaceutical synthesis of novel imidazo[1,2-a]pyridines . These compounds have potent activity against the herpes virus .

Cu(II)-Mediated Direct 18F-Dehydrofluorination of Phosphine Oxides

Di-tert-butylphosphine oxide has been used in a novel approach through a Cu-mediated direct 18F-dehydrofluorination of phosphine oxides . This method leverages the straightforward separation of the 18F-labeled product from the phosphine oxide precursors, aiming to primarily increase molar activity . The method demonstrates tolerance up to 20% solvent water content, which enables the practical radiosynthesis of 18F-labeled water-soluble molecules under non-drying conditions .

Safety And Hazards

Di-tert-butylphosphine oxide is classified as a flammable solid . It may be fatal if swallowed and enters airways . It can cause severe skin burns and eye damage . It may cause respiratory irritation, drowsiness, or dizziness . It is suspected of damaging fertility and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Di-tert-butylphosphine oxide can be used in the synthesis of a variety of ligands, such as Q-Phos, for C-N, C-O, and C-C bond-forming cross-coupling reactions . This suggests that it could have potential applications in the development of new synthetic methodologies and the synthesis of complex molecules.

properties

IUPAC Name

ditert-butyl(oxo)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18OP/c1-7(2,3)10(9)8(4,5)6/h1-6H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSIRURWBGEHFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[P+](=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18OP+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30987971
Record name Di-tert-butyl(oxo)phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30987971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-Butylphosphine oxide

CAS RN

684-19-5
Record name Bis(1,1-dimethylethyl)phosphine oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-tert-butyl(oxo)phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30987971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DI-TERT-BUTYLPHOSPHINE OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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